
3-(3-aminophenoxy)-N,N-diethylpropanamide
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Overview
Description
3-(3-aminophenoxy)-N,N-diethylpropanamide is an organic compound that features an aminophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenoxy)-N,N-diethylpropanamide typically involves the reaction of 3-aminophenol with N,N-diethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenoxy)-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-(3-aminophenoxy)-N,N-diethylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-aminophenoxy)-N,N-diethylpropanamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminophenoxy)-N,N-diethylpropanamide
- 3-(3-aminophenoxy)-N,N-dimethylpropanamide
- 3-(3-aminophenoxy)-N,N-diethylbutanamide
Uniqueness
3-(3-aminophenoxy)-N,N-diethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminophenoxy group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
3-(3-aminophenoxy)-N,N-diethylpropanamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19N3O
- Molecular Weight : 235.31 g/mol
Properties
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Melting Point | Not available |
Log P (Octanol/Water) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, impacting signal transduction pathways.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. Tests conducted using the disk diffusion method revealed significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal damage and improved behavioral outcomes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Properties
IUPAC Name |
3-(3-aminophenoxy)-N,N-diethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)13(16)8-9-17-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDHCTLHWHGCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCOC1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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